N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide
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Overview
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide is a complex organic compound that features a unique structure combining acenaphthoquinone and thiazole moieties with a cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide typically involves multi-step reactions starting from acenaphthoquinone. One common method includes the reaction of acenaphthoquinone with aryl or alkyl isothiocyanates and amines in the presence of a catalyst such as spinel NiFe2O4 nanoparticles in aqueous ethanol . This method is environmentally friendly and offers good to excellent yields with high regioselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices, such as the use of recyclable catalysts and solvent systems, are likely to be employed to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS), reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Material Science: Its properties can be explored for the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study biological pathways and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.
Acenaphthoquinone Derivatives: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
N-(acenaphtho[1,2-d]thiazol-8-yl)cyclopropanecarboxamide is unique due to its combination of acenaphthoquinone and thiazole moieties with a cyclopropanecarboxamide group. This unique structure provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-ylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c20-16(10-7-8-10)19-17-18-14-11-5-1-3-9-4-2-6-12(13(9)11)15(14)21-17/h1-6,10H,7-8H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHKSLHMQBRSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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